molecular formula C20H24N6O3 B2424971 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898459-57-9

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2424971
CAS No.: 898459-57-9
M. Wt: 396.451
InChI Key: HQYDOSPYGMAKFU-UHFFFAOYSA-N
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Description

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and is substituted with piperazine and piperidine moieties. The presence of the nitrobenzoyl group adds to its complexity and potential reactivity.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against certain kinases

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to inhibit the activity of certain kinases . The compound likely interacts with its target, leading to changes in the target’s function.

Result of Action

Similar compounds have shown anti-tubercular activity , suggesting that this compound may also have potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups through nucleophilic substitution reactions. The nitrobenzoyl group can be introduced via acylation reactions using appropriate nitrobenzoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the piperazine and piperidine rings.

    Substitution: The piperazine and piperidine groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the piperazine or piperidine rings.

Scientific Research Applications

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to the combination of its pyridazine core with piperazine and piperidine rings, as well as the presence of the nitrobenzoyl group. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

(2-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-20(16-6-2-3-7-17(16)26(28)29)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYDOSPYGMAKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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